(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with sulfamoyl and imino-linked benzoyl moieties. This architecture suggests possible applications in pharmaceuticals or agrochemicals, particularly in enzyme inhibition due to sulfamoyl groups, which are common in antimicrobial and herbicidal agents .
Properties
IUPAC Name |
ethyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S3/c1-3-36-23(30)16-29-21-14-13-20(38(26,32)33)15-22(21)37-25(29)27-24(31)17-9-11-19(12-10-17)39(34,35)28(2)18-7-5-4-6-8-18/h9-15,18H,3-8,16H2,1-2H3,(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSPPDTXGDWNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, comparative studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including sulfonamide, thiazole, and ester moieties, which contribute to its reactivity and biological interactions. The structural complexity suggests a multifaceted interaction profile with various biological targets.
Preliminary studies indicate that this compound may exhibit significant biological activities such as:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, which may be enhanced by the thiazole ring structure.
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further exploration in oncology.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Benzothiazole derivatives | Thiazole ring | Anticancer |
| N-cyclohexyl-N-methylsulfamide | Sulfonamide group | Antimicrobial |
The unique combination of sulfonamide and thiazole functionalities in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
- Anticancer Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on benzothiazole derivatives have revealed their ability to inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of sulfonamide derivatives demonstrated that modifications to the thiazole ring significantly improved antibacterial activity against resistant strains.
- Mechanistic Insights : Investigations into the mechanism of action for related compounds have indicated that they may interfere with bacterial folic acid synthesis or induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Future Directions
Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity against target diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzo[d]thiazole Family
Compound 8 (from ): 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide shares the benzo[d]thiazole core but differs in substituents. It has an acetamide side chain and a sulfamoylphenyl group instead of the target compound’s imino-benzoyl and ethyl acetate groups. Spectroscopic data (IR: 1689 cm⁻¹ for C=O; NMR: δ 9.9 ppm for NH) indicate strong hydrogen-bonding capacity, which may enhance antibacterial activity.
Thiazole Derivatives with Amino and Ester Groups
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (): This thiazole derivative features amino and ester groups but lacks the sulfamoyl and cyclohexyl substituents. Its crystal structure reveals intermolecular N–H⋯O and π-π interactions stabilizing the lattice. The target compound’s benzo[d]thiazole core and sulfamoyl groups may enhance rigidity and binding affinity to biological targets compared to this simpler thiazole derivative, which is used as an antibiotic intermediate .
Sulfonylurea Herbicides ():
Compounds like triflusulfuron methyl ester (triazine core with sulfonylurea bridges) differ in core structure but share sulfonyl groups. However, the target’s benzo[d]thiazole and imino linkages may confer selectivity for non-plant targets, such as microbial enzymes .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility vs. Rigidity: The target compound’s benzo[d]thiazole core and sulfamoyl groups may confer greater rigidity and target specificity compared to simpler thiazoles ().
- Lipophilicity and Bioavailability: The N-cyclohexyl-N-methylsulfamoyl group likely enhances lipophilicity over Compound 8’s sulfamoylphenyl, suggesting better tissue penetration .
- Mode of Action: While sulfonylureas () inhibit ALS, the target’s sulfamoyl groups may inhibit bacterial dihydropteroate synthase (DHPS), analogous to sulfonamide drugs. Experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- The compound’s synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of aminothiophenols with carboxylic acid derivatives (e.g., benzoyl chloride) under controlled pH and temperature conditions .
- Step 2 : Introduction of the sulfamoyl group via sulfonation or substitution reactions, requiring anhydrous conditions to avoid hydrolysis .
- Step 3 : Esterification or acylation to attach the ethyl acetate moiety, often using coupling agents like DCC (dicyclohexylcarbodiimide) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Essential techniques :
- NMR spectroscopy : and NMR to confirm hydrogen/carbon environments, with emphasis on imino ( 8.5–9.5 ppm) and sulfamoyl ( 3.0–3.5 ppm) proton signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~500–600 g/mol range) and isotopic patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the critical functional groups influencing this compound’s reactivity?
- Reactive sites :
- Sulfamoyl group (-SONH) : Prone to nucleophilic substitution (e.g., with amines or thiols) .
- Imino group (-NH-) : Participates in tautomerization and can act as a hydrogen bond donor in enzyme interactions .
- Ethyl ester (-COOEt) : Hydrolyzable under basic conditions, enabling prodrug strategies .
- Stability studies (e.g., pH-dependent degradation kinetics) are recommended to guide storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases). The sulfamoyl and imino groups likely interact with catalytic residues (e.g., Ser/Thr in kinases) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to identify potential targets (e.g., anti-inflammatory or antimicrobial pathways) .
- ADMET prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., ester hydrolysis) .
- Example: Similar thiazole derivatives show IC values of 1–10 μM against cancer cell lines, suggesting competitive inhibition mechanisms .
Q. What experimental strategies address contradictory data in biological activity assays?
- Case study : Discrepancies in IC values across studies may arise from:
- Assay conditions : Variations in pH, serum proteins, or incubation time. Standardize using PBS (pH 7.4) and ≤1% DMSO .
- Off-target effects : Perform counter-screening against related enzymes (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .
- Metabolic instability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .
Q. How can reaction yields be optimized for large-scale synthesis?
- Key parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl group reactivity but require rigorous drying .
- Catalyst screening : Pd/C or Cu(I) catalysts improve coupling efficiency in thiazole ring formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during imino bond formation .
- Process optimization : Apply design of experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
